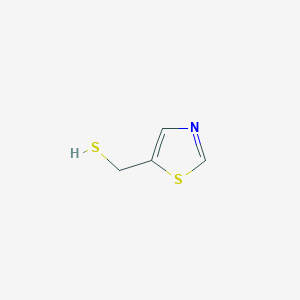

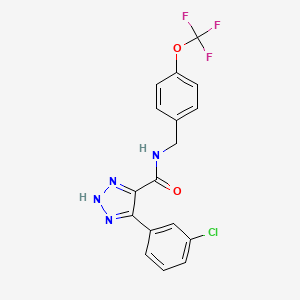

![molecular formula C19H10F2N4O4 B2365326 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one CAS No. 1189646-14-7](/img/structure/B2365326.png)

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

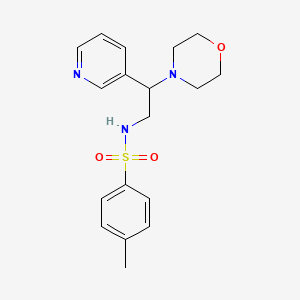

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The presence of the nitrogen and oxygen atoms in the rings could also result in the formation of hydrogen bonds with other molecules .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including electrophilic aromatic substitution on the aromatic rings and nucleophilic substitution at the carbonyl group of the pyridazin-4(1H)-one .Wissenschaftliche Forschungsanwendungen

Antiproliferative Properties

This compound has shown remarkable antiproliferative activity against cancer cells and activated endothelial cells. Researchers have identified it as a potent tubulin polymerization inhibitor, which disrupts microtubule assembly and cell division. Specifically, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) , a derivative of this compound, exhibits strong antiproliferative effects. Due to its poor solubility, BNC105 is administered as its disodium phosphate ester prodrug (BNC105P), which rapidly converts to the active form in vivo .

Vascular Disrupting Properties

In addition to its antiproliferative effects, BNC105 demonstrates superior vascular disrupting properties. It selectively targets tumor vasculature, disrupting blood flow and leading to tumor regression. Compared to the benchmark agent combretastatin A-4 disodium phosphate (CA4P), BNC105 exhibits enhanced efficacy .

Structure–Activity Relationship (SAR) Optimization

Researchers have guided the design of novel tubulin polymerization inhibitors using SAR principles. By introducing a conformational bias and an additional hydrogen bond donor to the pharmacophore, they significantly improved the potency of early lead compounds. BNC105 emerged as a result of this optimization process .

Other Potential Applications

While the primary focus has been on cancer treatment, further investigations may reveal additional applications. Researchers could explore its effects on other cellular processes, such as angiogenesis, inflammation, or neurodegenerative diseases. However, detailed studies are necessary to uncover these potential therapeutic avenues.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F2N4O4/c20-12-3-2-11(8-13(12)21)25-6-5-14(26)17(23-25)19-22-18(24-29-19)10-1-4-15-16(7-10)28-9-27-15/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBFIOUXOYYUSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

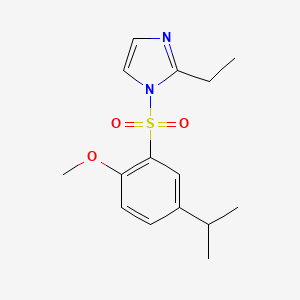

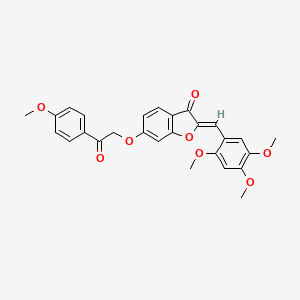

![1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2365250.png)

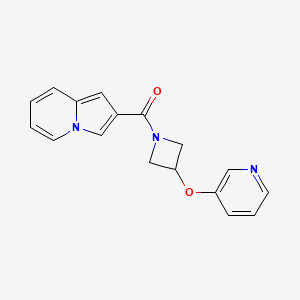

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2365253.png)

![N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

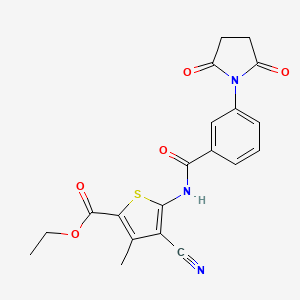

![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2365259.png)

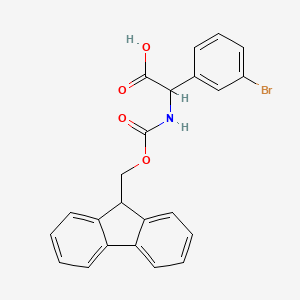

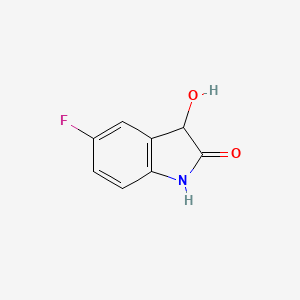

![N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2365261.png)